4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Typical synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the ethyl, fluoro, and oxadiazole groups can be carried out using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine
- 4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}benzene
Uniqueness
The unique combination of functional groups in 4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21FN6O |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
2-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H21FN6O/c1-3-13-15(17)16(19-9-18-13)23-6-11-4-22(5-12(11)7-23)8-14-21-20-10(2)24-14/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
VRMWSCBSJCLHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=NN=C(O4)C)F |
Origin of Product |
United States |
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